GSK481 is a selective inhibitor of receptor-interacting protein kinase 1, which plays a crucial role in various cellular processes, including apoptosis and necroptosis. The compound was identified through high-throughput screening of DNA-encoded libraries and has shown promising results in terms of selectivity and potency against receptor-interacting protein kinase 1. This compound is part of a broader research effort to develop targeted therapies for diseases where receptor-interacting protein kinase 1 is implicated.
GSK481 was developed at GlaxoSmithKline and represents a significant advancement in the field of kinase inhibitors. The initial discovery was facilitated by screening efforts that utilized DNA-encoded libraries, which allowed for the identification of novel compounds with specific binding affinities for receptor-interacting protein kinase 1. The compound's structure and mechanism were further elucidated through cocrystallization studies and various in vitro assays.
GSK481 is classified as a small molecule inhibitor specifically targeting receptor-interacting protein kinase 1. It falls under the category of kinase inhibitors, which are compounds designed to interfere with the activity of kinases—enzymes that modify other proteins by chemically adding phosphate groups.
The synthesis of GSK481 involved several key steps, starting from commercially available precursors. The synthetic route typically includes:
The synthesis process utilizes techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds. For instance, GSK481's purity and identity were validated using high-resolution mass spectrometry.
GSK481 features a complex molecular structure characterized by a benzoxazepinone core. The specific arrangement of functional groups around this core is critical for its activity against receptor-interacting protein kinase 1.
The molecular formula of GSK481 is C17H15N3O2, with a molecular weight of approximately 295.32 g/mol. Its structural features include:
The chemical reactions involved in the synthesis of GSK481 primarily include:
Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products during synthesis. Analytical methods like thin-layer chromatography are employed to monitor reaction progress.
GSK481 exerts its effects by selectively inhibiting receptor-interacting protein kinase 1, thereby disrupting its role in signaling pathways associated with cell death. The mechanism involves:
In vitro assays have demonstrated that GSK481 exhibits an IC50 value in the low nanomolar range, indicating strong potency against receptor-interacting protein kinase 1 while showing minimal inhibition against other kinases.
GSK481 is typically presented as a solid at room temperature, with solubility characteristics that allow it to be formulated for biological testing.
Relevant data indicates that GSK481 has favorable pharmacokinetic properties, including good oral bioavailability and an acceptable half-life in vivo.
GSK481 has potential applications in scientific research focused on understanding cell death mechanisms, particularly in contexts such as cancer therapy where modulation of apoptosis pathways is critical. Its selective inhibition profile makes it a valuable tool for studying receptor-interacting protein kinase 1's role in various diseases, including neurodegenerative disorders and inflammatory diseases.
Research continues into optimizing GSK481 and similar compounds for clinical use, aiming to translate findings from preclinical studies into effective therapeutic strategies for patients suffering from conditions linked to dysregulated cell death pathways.
GSK481 represents a highly selective chemical probe targeting Receptor-Interacting Protein Kinase 1 (RIP1, RIPK1), a central regulator of necroptosis—a form of programmed cell death implicated in inflammatory and degenerative diseases. This small molecule inhibitor exhibits exceptional potency against human RIP1 kinase activity, making it a valuable research tool for elucidating RIP1-dependent signaling pathways and cell death mechanisms. Developed to address the need for target-specific inhibitors in necroptosis research, GSK481 has demonstrated utility in delineating biological functions of RIP1 across various cellular models [1] [2] [7].
The chemical identity of GSK481 is defined by its molecular formula C₂₁H₁₉N₃O₄, corresponding to a molecular weight of 377.39 g/mol. This structural framework incorporates multiple heteroatoms and functional groups essential for its biological activity, including isoxazole and benzoxazepinone rings that contribute to its binding affinity with the RIP1 kinase ATP-binding pocket. The compound is identified by the CAS Registry Number 1622849-58-4, providing a unique identifier for chemical tracking and literature searches [1] [4] [5].
Table 1: Fundamental Chemical Identifiers of GSK481
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₉N₃O₄ | [1] [4] [7] |
Molecular Weight | 377.39 g/mol | [1] [4] [5] |
CAS Registry Number | 1622849-58-4 | [1] [4] [5] |
Chemical Structure | [1] [4] |
The systematic IUPAC name for GSK481 is (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide. This nomenclature precisely defines the core benzoxazepinone scaffold and the isoxazole carboxamide substituent with the benzyl moiety. Crucially, the molecule contains a single stereogenic center at the benzylic position of the tetrahydrobenzoxazepinone ring, conferring an (S)-absolute configuration. This stereochemical specification is essential for activity, as the configuration directly influences the molecule's three-dimensional binding complementarity with the RIP1 kinase ATP-binding pocket. The stereochemical descriptor (S)- must be included in the name to distinguish the active enantiomer from its inactive counterpart [1] [4] [5].
GSK481 demonstrates limited aqueous solubility but exhibits excellent solubility in dimethyl sulfoxide (DMSO), with reported values of ≥35 mg/mL (92.74 mM) and 75 mg/mL (198.73 mM). This discrepancy likely reflects different measurement conditions and purity profiles. The compound is reported as insoluble in water and ethanol, restricting its experimental applications primarily to DMSO-based stock solutions. Solid-state characterization describes GSK481 as a light brown to brown powder or white to beige powder, with the color variation potentially indicative of different crystalline forms or purity levels. While detailed polymorph screening data isn't available in the search results, the compound's crystallinity and crystal habit would significantly influence its dissolution behavior, stability, and handling properties—factors critically important in pharmaceutical development [1] [4] [5].
Stability data indicates that GSK481 remains stable for extended periods under proper storage conditions: 3 years at -20°C in powder form and 2 years at -80°C in DMSO solution. The compound is hygroscopic in DMSO, requiring careful handling with freshly opened solvent to maintain stability and prevent water absorption that might compromise solution integrity. These storage parameters are critical for maintaining the compound's chemical integrity and biochemical efficacy in experimental settings [1] [4] [7].
GSK481 functions as a highly potent ATP-competitive inhibitor of RIP1 kinase, exhibiting sub-nanomolar biochemical potency against human RIP1 with an IC₅₀ value of 1.3 nM in enzymatic assays. This potency translates effectively to cellular contexts, as evidenced by its ability to inhibit TNFα/zVAD-induced necroptosis in human U937 monocytic cells with an IC₅₀ of 10 nM. The compound demonstrates exceptional efficiency in blocking RIP1 autophosphorylation at Ser166—a critical biomarker of RIP1 activation—with an IC₅₀ of 2.8 nM in HEK293T cells expressing wild-type human RIP1. The biochemical binding kinetics reveal a rapid association rate (kₒₙ = 0.66/μM/sec) and moderate dissociation half-life (t₁/₂ = 11 minutes), indicating efficient target engagement with reversible binding characteristics [1] [2] [4].
Table 2: Biochemical and Cellular Potency of GSK481
Assay System | IC₅₀/Value | Measurement | Source |
---|---|---|---|
Biochemical Inhibition | 1.3 nM | RIP1 kinase activity | [1] [4] |
Human RIP1 Phosphorylation | 2.8 nM | Ser166 phosphorylation in HEK293T cells | [1] [4] [7] |
Cellular Necroptosis Inhibition | 10 nM | TNFα/zVAD-induced cell death in U937 cells | [1] [4] [7] |
Binding Affinity (Human) | 1.6 nM | Fluorescence Polarization Assay | [2] [5] |
Binding Affinity (Monkey) | 2.5 nM | Fluorescence Polarization Assay | [2] [5] |
A defining feature of GSK481 is its remarkable kinase selectivity. Comprehensive profiling against 456 kinases (including 395 non-mutant kinases) in the KINOMEscan® panel revealed no significant off-target interactions at 10 μM concentration. Similarly, testing against 318 kinases in the Reaction Biology Corporation panel at 10 μM ATP concentration showed no inhibition exceeding 30% at the 10 μM test concentration. These extensive selectivity assessments confirm that GSK481 maintains >1000-fold selectivity for RIP1 over other kinases, establishing it as one of the most selective chemical probes available for RIP1 research. This exceptional selectivity profile minimizes concerns about off-target effects in cellular and biochemical studies, enabling high-confidence interpretation of phenotypic outcomes as RIP1-dependent effects [2] [5].
A critical consideration for researchers is the pronounced species selectivity exhibited by GSK481. The inhibitor demonstrates high potency exclusively against primate RIP1 orthologs (human and monkey), with significantly reduced affinity for non-primate variants. Binding affinity data reveals a striking divergence: while human and monkey RIP1 show IC₅₀ values of 1.6 nM and 2.5 nM respectively, non-primate orthologs exhibit dramatically reduced sensitivity: rabbit (2,000 nM), rat (6,300 nM), mouse (3,200 nM), dog (7,900 nM), and minipig (>10,000 nM). This >1000-fold difference in potency between human and mouse RIP1 has profound implications for preclinical studies, as it essentially precludes meaningful in vivo experimentation in standard murine disease models. The species selectivity stems from sequence variations in the ATP-binding pocket that differentially accommodate the type I inhibitor binding mode of GSK481 [2] [5] [7].
GSK481 has emerged as a gold-standard chemical probe for deciphering RIP1-dependent signaling in necroptosis pathways. Its application has been instrumental in elucidating molecular mechanisms of programmed necrosis across diverse cellular models. At a concentration of 300 nM, GSK481 effectively abolishes RIP3 upregulation induced by TNFα and shikonin in Jurkat cells, confirming the RIP1-dependent nature of this signaling cascade. The compound demonstrates particular utility in distinguishing necroptotic and apoptotic pathways, as evidenced by its ability to enhance detectable apoptosis when administered with classical apoptotic inducers. This effect stems from its specific blockade of the necroptotic pathway, thereby shifting cell fate toward apoptosis when both death programs are activated simultaneously. The temporal dynamics of RIP1 inhibition have been examined using GSK481, revealing that early intervention (within 2 hours) in the cell death cascade is critical for effective protection against necroptosis [1] [2] [4].
The pronounced species selectivity of GSK481 necessitates careful consideration in experimental design. While it serves as an excellent probe in human cellular systems (IC₅₀ = 10 nM in U937 cells), its utility is severely limited in mouse cell lines such as L929, where it exhibits dramatically reduced potency (IC₅₀ = 3.2 μM). This species-dependent activity profile presents both challenges and opportunities for researchers. On one hand, it complicates direct translation of findings from murine models to human biology. On the other, it provides a valuable comparative tool for examining species-specific differences in RIP1 structure and function. The compound enables researchers to engineer species-specificity into experimental models through transfection approaches, as demonstrated by studies comparing wild-type human RIP1 with various mouse RIP1 mutants expressed in HEK293T cells. These approaches have revealed that mouse RIP1 mutants (V159L, V159L/T164M/Q176L/S180D/S181G, and 15-point mutant) exhibit intermediate sensitivity to GSK481 (IC₅₀ = 12-110 nM), providing insights into specific residues governing inhibitor binding [1] [2] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7